![molecular formula C13H10N4O B14739363 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide CAS No. 6317-98-2](/img/structure/B14739363.png)
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) and an acetamide group (-CONH2) attached to a naphthalene ring via a diazenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide typically involves the reaction of naphthylamine with cyanoacetic acid derivatives. One common method is the cyanoacetylation of naphthylamine using cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The diazenyl group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides.
Heterocyclic Compounds: Pyrroles, pyrazoles, and other nitrogen-containing heterocycles.
Reduced Derivatives: Amines and other reduced forms of the original compound.
Applications De Recherche Scientifique
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide involves its interaction with biological targets through its functional groups. The cyano group can form hydrogen bonds and interact with nucleophilic sites on enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s ability to form heterocyclic structures also contributes to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the naphthalene and diazenyl groups.
2-Cyano-N-(2-morpholinoethyl)acetamide: A derivative with a morpholine ring, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is unique due to its combination of a naphthalene ring and a diazenyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and bioactive molecules .
Propriétés
Numéro CAS |
6317-98-2 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-cyano-2-(naphthalen-2-yldiazenyl)acetamide |
InChI |
InChI=1S/C13H10N4O/c14-8-12(13(15)18)17-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H2,15,18) |
Clé InChI |
WIQNAEHWUZLDTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
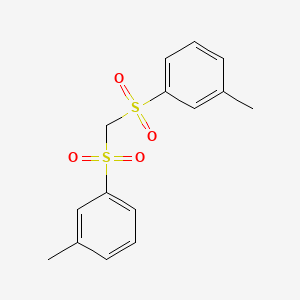
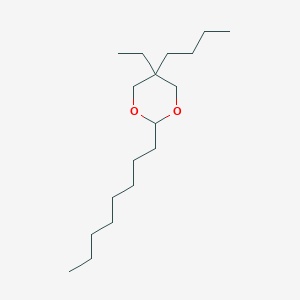

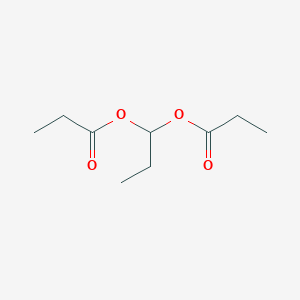
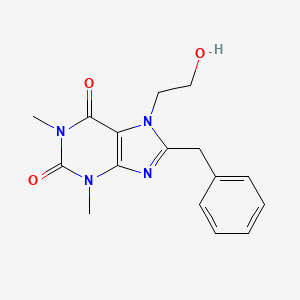
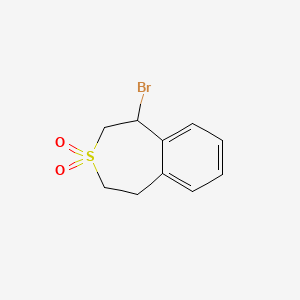
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
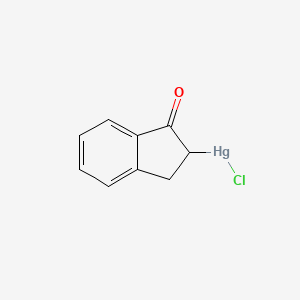
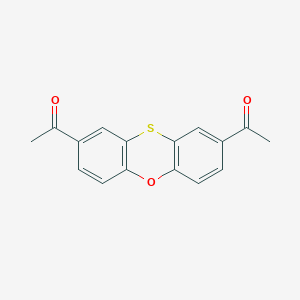
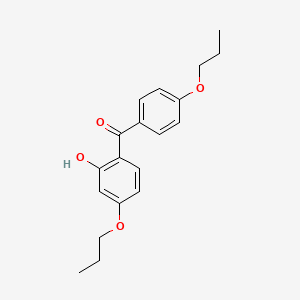
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)
![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
